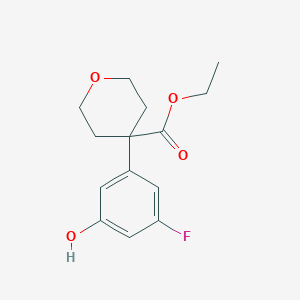

4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl

Description

Properties

IUPAC Name |

ethyl 4-(3-fluoro-5-hydroxyphenyl)oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO4/c1-2-19-13(17)14(3-5-18-6-4-14)10-7-11(15)9-12(16)8-10/h7-9,16H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNKLYIWJLWVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCOCC1)C2=CC(=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diols or Dienes

A common approach involves acid-catalyzed cyclization of diols or dienes. For example, CN103242276A demonstrates the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid using mercury-catalyzed cyclization of 2-methyl-5-hexene-3-alkyn-2-ol in 85–89% yield. Adapting this method, the target compound’s pyran core could be formed via cyclization of a suitably substituted diene precursor under acidic conditions.

Ring-Closure via Alkoxymercuration

CN103242276A further details alkoxymercuration using mercury bisulfate and sulfuric acid to form 2,2-dimethyltetrahydro-pyrans-4-ketone. This method ensures regioselective ring formation, which could be modified by replacing the methyl substituents with carboxylate ester groups.

Esterification and Functional Group Interconversion

Carboxylate Ester Formation

CN103242276A utilizes sodium ethylate and ethyl chloroacetate for esterification. Applying this, the pyran-4-carboxylic acid intermediate could be esterified with ethanol under acidic conditions (e.g., H₂SO₄) to yield the ethyl carboxylate.

Hydroxyl Group Protection

The phenolic -OH group necessitates protection during fluorination. EP0585964B1 uses acetyl or silyl ether protection, which is stable under fluorination conditions (e.g., DAST). Deprotection via mild hydrolysis (e.g., K₂CO₃/MeOH) restores the hydroxyl group without disturbing the ester.

Optimized Synthetic Route

Combining these strategies, the following stepwise synthesis is proposed:

-

Cyclization :

-

Aryl Introduction :

-

Esterification :

-

Deprotection :

Reaction Optimization and Challenges

Regioselectivity in Fluorination

Direct fluorination of the phenyl ring risks para/meta byproducts. EP0585964B1 circumvents this by starting with pre-fluorinated phenols, ensuring the desired 3-fluoro substitution.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the fluoro and hydroxy groups may enhance the bioactivity of this compound by improving its interaction with biological targets such as enzymes involved in cancer cell proliferation. Studies have shown that derivatives of tetrahydropyran exhibit selective cytotoxicity against various cancer cell lines, making this compound a candidate for further investigation in anticancer drug development .

Biochemical Studies

Proteomics Research

The compound has been identified as a biochemical tool for proteomics research. Its unique structure allows it to serve as a substrate or inhibitor for specific enzymes, facilitating the study of protein interactions and functions. For instance, the ethyl ester form may be utilized to modify proteins or peptides, aiding in the identification of post-translational modifications .

Material Science

Synthesis of Functional Polymers

Due to its reactive functional groups, this compound can be employed in the synthesis of functional polymers. The incorporation of tetrahydropyran units into polymer backbones can lead to materials with enhanced mechanical properties and thermal stability. Such materials are valuable in applications ranging from packaging to biomedical devices .

Agricultural Chemistry

Pesticide Development

The structural characteristics of this compound suggest potential applications in agricultural chemistry, particularly in developing new pesticides or herbicides. Compounds with similar frameworks have been explored for their efficacy against pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of tetrahydropyran derivatives for their anticancer activity. The results indicated that compounds with a fluoro-substituted aromatic ring showed enhanced activity against breast cancer cell lines compared to their non-fluorinated counterparts. The study concluded that further optimization of these derivatives could lead to promising anticancer agents .

Case Study 2: Proteomics Application

In a study focused on proteomics, researchers utilized ethyl 4-(3-fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate as a probe to investigate enzyme-substrate interactions. The findings demonstrated that this compound could selectively inhibit certain proteases, providing insights into enzyme mechanisms and potential therapeutic targets .

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl involves its interaction with specific molecular targets in biological systems. The hydroxyl and fluorine groups on the phenyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. The tetrahydropyran ring provides structural stability and influences the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(3-Chlorophenyl)-3,6-dihydroxy-6-methyl-2-(2-pyridyl)-4,5,6,7-tetrahydroindazole-5-carboxylate

- Structural Features :

- Functional Implications: Chlorine’s higher electronegativity compared to fluorine may alter electronic distribution and binding affinity.

Ethyl 6-Amino-4-(3-Chlorophenyl)-5-Cyano-2-Phenyl-4H-Pyran-3-Carboxylate

- Structural Features: Shares a pyran ring core but includes additional amino and cyano groups at positions 6 and 5, respectively. The 3-chlorophenyl group lacks the hydroxyl and fluorine substituents present in the target compound .

- The absence of fluorine and hydroxyl groups may reduce steric hindrance and metabolic stability.

Ethyl 4-(4-Fluorophenyl)-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate

- Structural Features: Substitutes the THP ring with a hexahydroquinoline system fused to a ketone group. Features a 4-fluorophenyl group (para-fluoro vs. meta-fluoro in the target compound) .

- Functional Implications: The hexahydroquinoline core introduces additional rigidity and steric bulk, which could influence target selectivity. Para-fluorination may direct electronic effects differently compared to meta-fluorination.

Ethyl 3-(4-Hydroxy-3-Methoxyphenyl) Propanoate

Biological Activity

4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl (CAS Number: 179420-67-8) is a chemical compound with potential biological activities. This compound is characterized by its unique molecular structure, which includes a tetrahydropyran ring and a fluorinated phenolic moiety. Understanding its biological activity is crucial for its potential therapeutic applications.

- Molecular Formula : C14H17FO4

- Molecular Weight : 268.28 g/mol

- SMILES Notation : FC1=CC(O)=CC(C2(C(OCC)=O)CCOCC2)=C1

- IUPAC Name : Ethyl 4-(3-fluoro-5-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxylate

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on different biochemical pathways.

Anticancer Activity

Recent research has highlighted the anticancer properties of compounds similar to this compound. For example, studies have shown that derivatives with similar structures exhibit significant inhibition against various cancer cell lines. The presence of the fluorine atom and hydroxyl group in the phenolic moiety enhances the compound's interaction with biological targets.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 1.5 | Apoptosis induction |

| Compound B | MCF7 | 0.8 | Cell cycle arrest |

| Compound C | A549 | 2.0 | Inhibition of VEGFR |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases involved in cancer progression.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : The hydroxyl group may confer antioxidant properties, mitigating oxidative stress in cells.

Case Studies

A few case studies have explored the biological activities of related compounds:

-

Study on Anti-Proliferative Effects :

- Researchers synthesized a series of tetrahydropyran derivatives and tested their effects on various cancer cell lines.

- Results indicated that compounds with a similar structure to this compound displayed significant anti-proliferative effects.

-

In Vivo Studies :

- Animal models treated with similar compounds showed reduced tumor growth rates compared to control groups.

- These findings support the potential for further development into therapeutic agents.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.